BenchChemオンラインストアへようこそ!

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate

Medicinal Chemistry Conformational Analysis Physicochemical Profiling

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate (CAS 26027-93-0) is a gem-dimethyl-substituted cyclobutyl ester that serves as a conformationally constrained intermediate in medicinal chemistry. Bearing a secondary alcohol and a methyl ester on a rigid, puckered cyclobutane scaffold, this C9H16O3 compound (MW 172.22 g/mol) provides a defined spatial orientation of functional groups that is distinct from the more planar cyclopentyl or more strained cyclopropyl analogs.

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 26027-93-0
Cat. No. B2504111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate
CAS26027-93-0
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESCC1(C(CC1O)CC(=O)OC)C
InChIInChI=1S/C9H16O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6-7,10H,4-5H2,1-3H3
InChIKeyQCCZUZKJPLGYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3-Hydroxy-2,2-Dimethylcyclobutyl)Acetate (CAS 26027-93-0): Sourcing a Sterically Defined Cyclobutane Building Block for Sigma-Receptor-Targeted Programs


Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate (CAS 26027-93-0) is a gem-dimethyl-substituted cyclobutyl ester that serves as a conformationally constrained intermediate in medicinal chemistry . Bearing a secondary alcohol and a methyl ester on a rigid, puckered cyclobutane scaffold, this C9H16O3 compound (MW 172.22 g/mol) provides a defined spatial orientation of functional groups that is distinct from the more planar cyclopentyl or more strained cyclopropyl analogs [1]. The compound belongs to a broader class of substituted dimethylcyclobutyl compounds that have been patented for their affinity toward sigma receptors, particularly sigma-1, positioning this scaffold as a strategic entry point for CNS-targeted drug discovery [2].

Methyl 2-(3-Hydroxy-2,2-Dimethylcyclobutyl)Acetate: Why Its Gem-Dimethyl and Ester Topology Cannot Be Directly Replaced by Unsubstituted or Ethyl Ester Analogs


Simple substitution of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate with analogs such as Methyl 2-(3-hydroxycyclobutyl)acetate (lacking the gem-dimethyl groups) or Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate (bearing a different ester) introduces measurable liabilities in steric bulk, lipophilicity, and metabolic susceptibility that can derail a medicinal chemistry program . The gem-dimethyl groups on the cyclobutane ring impose a Thorpe-Ingold conformational bias, restricting bond rotation and pre-organizing the molecule for target engagement—a subtle but critical entropic advantage that unsubstituted cyclobutyl esters cannot provide [1]. Furthermore, the methyl ester is a strategic synthetic handle: it is more reactive toward nucleophilic acyl substitution than the corresponding ethyl ester, enabling chemoselective transformations on scaffolds containing multiple ester functionalities . The patent literature explicitly links the substituted dimethylcyclobutyl template, including this ester class, to sigma-1 receptor affinity, whereas unsubstituted or des-methyl analogs lack this documented pharmacological validation [2].

Methyl 2-(3-Hydroxy-2,2-Dimethylcyclobutyl)Acetate: Key Quantitative Differentiation Points for Evidence-Based Procurement


Increased Steric Hindrance and Configurational Stability: gem-Dimethyl Quantification via Calculated Molar Refractivity and logP vs. Des-Methyl Analog

The presence of the gem-dimethyl group on the cyclobutane ring significantly increases steric bulk and lipophilicity compared to the des-methyl analog. The target compound (C9H16O3) has a computed XLogP3 of 1.0, whereas Methyl 2-(3-hydroxycyclobutyl)acetate (C7H12O3) has a lower XLogP3 of approximately 0.4 [1]. This difference of approximately +0.6 logP units represents a roughly 4-fold increase in partition coefficient, which directly impacts passive membrane permeability and non-specific protein binding. Furthermore, the topological polar surface area (TPSA) is identical at 46.5 Ų for both compounds, indicating that the enhanced lipophilicity is achieved without sacrificing hydrogen-bonding capacity [2]. The heavier molecular weight (172.22 vs. 144.17 g/mol) reflects genuine steric mass rather than additional polar atoms, a feature correlated with improved metabolic stability in certain cyclobutane-containing drug candidates [3].

Medicinal Chemistry Conformational Analysis Physicochemical Profiling

Methyl Ester Reactivity Advantage: Comparative Hydrolysis Rates Enable Chemoselective Transformations over Ethyl Ester Analogs

The methyl ester of the target compound undergoes alkaline hydrolysis approximately 1.5–3× faster than the analogous ethyl ester under identical conditions, a well-established kinetic trend for acetate esters due to reduced steric hindrance at the acyl carbon . This differential reactivity provides a practical chemoselectivity window: in a synthetic sequence where a scaffold contains the target's methyl ester alongside a less reactive ester (e.g., a tert-butyl ester), the target compound's methyl ester can be selectively hydrolyzed under mild basic conditions without affecting the more hindered ester. The ethyl analog (Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate, CAS 54010-27-4) lacks this kinetic differentiation window [1]. Quantitative synthetic utility is evidenced by the patent literature, where the methyl ester serves as the penultimate intermediate for generating the free carboxylic acid, which is the pharmacologically active species for sigma receptor binding [2].

Synthetic Chemistry Protecting Group Strategy Chemoselectivity

Patent-Validated Target Engagement Hypothesis: Sigma-1 Receptor Affinity of Substituted Dimethylcyclobutyl Scaffolds vs. Unsubstituted Cyclobutyl Analogs

U.S. Patent US20100105680A1 explicitly claims that substituted dimethylcyclobutyl compounds of general formula I—which encompasses 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate esters—show 'good to excellent affinity for sigma receptors, in particular sigma-1 receptors' [1]. This pharmacological annotation is entirely absent for unsubstituted cyclobutyl acetate analogs such as Methyl 2-(3-hydroxycyclobutyl)acetate, for which no sigma receptor binding data could be identified in the peer-reviewed or patent literature . While quantitative Ki or IC50 data for the specific methyl ester target compound has not been publicly disclosed, the patent disclosure establishes a class-level pharmacological rationale that the gem-dimethyl substitution pattern is functionally relevant for sigma receptor engagement [2]. For procurement decisions, this means the target compound represents a direct entry point into a validated, patent-protected chemical space for sigma-1 ligand development, whereas the des-methyl analog would require de novo pharmacological validation.

Sigma Receptor Pharmacology CNS Drug Discovery Patent Analysis

Methyl 2-(3-Hydroxy-2,2-Dimethylcyclobutyl)Acetate: Highest-Confidence Application Scenarios Driven by Quantified Differentiation Evidence


Late-Stage Prodrug or Active Metabolite Synthesis for Sigma-1 Receptor Modulators

The methyl ester serves as a hydrolyzable prodrug handle that can be cleaved in vivo to release the free 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetic acid, the putative sigma-1 pharmacophore. The patent-validated link between the gem-dimethylcyclobutyl scaffold and sigma receptor affinity makes this a direct pathway to generate candidates for CNS disorders, including pain and food intake regulation. The methyl ester's ~1.5–3× faster hydrolysis relative to the ethyl ester offers a tunable pharmacokinetic release profile .

Conformationally Constrained Fragment Library Design for CNS Lead Discovery

The gem-dimethyl groups impose a restricted conformational landscape that reduces entropic penalty upon target binding. With a balanced lipophilicity (XLogP3 = 1.0) and molecular weight (172.22 g/mol) within fragment-like space, this compound is an ideal core scaffold for fragment-based drug discovery (FBDD) targeting sigma receptors or other CNS proteins where cyclobutane-containing ligands have shown clinical relevance [1].

Chemoselective Scaffold Diversification via Sequential C–H Functionalization

The presence of a secondary alcohol, a sterically accessible methyl ester, and conformationally biased cyclobutane C–H bonds enables sequential, chemoselective transformations. The methyl ester can be selectively reduced or hydrolyzed in the presence of more hindered esters, while the alcohol can be oxidized to the ketone or converted to a leaving group for nucleophilic displacement, providing access to 3-oxo, 3-azido, or 3-amino analogs all anchored to the same dimethylcyclobutyl core .

Quote Request

Request a Quote for Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.